N-(3-Fluorobenzyl)-2-methylaniline
Description
Contextualization within Fluorinated Aniline (B41778) Derivatives and Benzyl (B1604629) Aniline Scaffolds
The chemical architecture of N-(3-Fluorobenzyl)-2-methylaniline places it within two significant families of organic molecules: fluorinated aniline derivatives and benzyl aniline scaffolds.
Fluorinated Aniline Derivatives: The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate a compound's properties. nih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's electronic characteristics, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org Fluorinated anilines, in particular, are versatile intermediates. google.com For instance, the presence of fluorine can enhance biological activity and improve pharmacokinetic profiles of drug candidates. nih.gov However, the biodehalogenation of some fluorinated anilines can lead to reactive intermediates, a factor that requires careful consideration in drug design. nih.gov
Benzyl Aniline Scaffolds: The N-benzylaniline core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. researchgate.netunife.it This scaffold is a key component in a variety of pharmacologically active compounds, including kinase inhibitors used in cancer therapy, such as Imatinib. researchgate.net The N-benzylaniline motif has been successfully used as a versatile framework for inhibiting oncogenic signaling pathways and has shown potential in the development of novel anticancer and antibacterial agents. researchgate.netnih.gov The synthesis of N-benzylaniline derivatives is an active area of research, with various catalytic methods being developed for their efficient production. nih.govacs.org
Strategic Significance in Organic Synthesis and Specialized Chemical Applications
The strategic importance of this compound lies in its potential as a versatile building block for creating a diverse range of functional molecules. The individual components of the molecule each contribute to its synthetic utility.
A plausible synthetic route to this compound and its analogues involves the N-alkylation of a substituted aniline (like 2-methylaniline) with a substituted benzyl halide (like 3-fluorobenzyl chloride). nih.govevitachem.com
The presence of the fluorine atom on the benzyl ring and the methyl group on the aniline ring allows for further chemical modifications, opening pathways to a wide array of derivatives. The fluorine atom can influence the reactivity of the benzyl group and can be a key factor in the biological activity of the final product. nih.gov Similarly, the methyl group on the aniline ring can be a site for further reactions.
While specific applications for this compound are not yet widely documented in peer-reviewed literature, related compounds are used as intermediates in the synthesis of pharmaceuticals and materials with specific electronic or optical properties. evitachem.comsioc-journal.cn For example, fluorinated compounds are integral to about 20% of all pharmaceuticals and are used in the development of materials with aggregation-induced emission (AIE) properties. nih.govsioc-journal.cn
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H14FN |
| Molecular Weight | 215.27 g/mol |
| CAS Number | 726162-96-5 |
Overview of Key Academic Research Trajectories for Related Chemical Entities
The academic research landscape for compounds structurally similar to this compound provides insight into its potential research directions.
Anticancer Agents: Research has focused on scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline to create flavan (B184786) derivatives with potent, broad-spectrum anticancer activity. researchgate.netnih.gov This highlights the potential of the N-benzylaniline scaffold in oncology drug discovery.
Antibacterial Agents: N-benzylanilines have been identified as a promising scaffold for developing new antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Kinase Inhibitors: The N-(3-fluorobenzyl) moiety is a component of novel and potent ALK5 receptor inhibitors, which are being investigated for the treatment of cancers and fibrotic diseases. nih.gov
Synthesis Methodology: Significant effort is dedicated to developing new catalytic methods for the synthesis of N-benzylaniline derivatives and for the introduction of fluorine into organic molecules. nih.govnumberanalytics.comacs.org This includes visible-light organophotocatalytic systems and the use of electron donor-acceptor (EDA) complexes. acs.org
Table 2: Comparison of Related N-Benzyl-2-methylaniline Derivatives
| Compound Name | CAS Number | Molecular Formula | Noted Research Area/Application |
|---|---|---|---|
| N-Benzyl-2-methylaniline | C14H15N | Product of catalytic N-alkylation reactions. nih.gov | |
| 4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline | 1021079-97-9 | C14H13F2N | Chemical intermediate. chemsrc.comchemsigma.comchemspider.com |
| 5-Chloro-N-(3-fluorobenzyl)-2-methylaniline | 1036621-04-1 | C14H13ClFN | Chemical intermediate. cookechem.com |
| 2-Bromo-N-(3-fluorobenzyl)-4-methylaniline | C14H13BrFN | Intermediate for pharmaceuticals and materials science. evitachem.com | |
| 3-Fluoro-N-(3-fluorobenzyl)-2-methylaniline | 1284974-45-3 | C14H13F2N | Listed for analgesic applications. echemi.com |
Research Gaps and Future Perspectives for this compound
Despite the clear potential inferred from related structures, dedicated research on this compound is sparse. This presents several opportunities for future investigation.
Research Gaps:
Synthesis and Characterization: While plausible synthetic routes can be proposed, detailed studies on the optimized synthesis, purification, and comprehensive characterization of this compound are lacking in the public domain.
Biological Activity Screening: There is a significant opportunity to screen this compound for a wide range of biological activities, given the known pharmacological relevance of both the fluorinated aniline and N-benzylaniline scaffolds. nih.govresearchgate.net Areas of high potential include oncology, infectious diseases, and neurological disorders. numberanalytics.com
Physicochemical Properties: A thorough investigation of its physicochemical properties, such as solubility, stability, and lipophilicity, is needed to assess its drug-likeness and potential for use in materials science.
Metabolic Profile: For any potential pharmaceutical application, understanding its metabolic pathways and stability is crucial. The presence of the aniline moiety can sometimes lead to metabolic instability or toxicity, which would need to be evaluated. cresset-group.com
Future Perspectives: The future of organofluorine chemistry is focused on developing novel fluorination techniques and exploring new therapeutic applications. numberanalytics.comnumberanalytics.com this compound is well-positioned to be a part of this future. Future research could focus on:
Library Synthesis: Using this compound as a core structure to generate a library of derivatives with varied substitutions on both aromatic rings. These libraries could then be screened for biological activity.
Advanced Materials: Exploring its potential in the development of novel organic light-emitting diodes (OLEDs), sensors, or other functional materials where the unique electronic properties imparted by the fluorine atom could be advantageous. sioc-journal.cn
Catalyst Development: The compound could serve as a ligand in the development of new organometallic catalysts.
Computational Studies: Employing computational modeling to predict the binding of this compound and its derivatives to various biological targets, helping to guide synthetic efforts. numberanalytics.com
Properties
Molecular Formula |
C14H14FN |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H14FN/c1-11-5-2-3-8-14(11)16-10-12-6-4-7-13(15)9-12/h2-9,16H,10H2,1H3 |
InChI Key |
OLKTXCRSYYIGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Direct Synthesis Approaches to N-(3-Fluorobenzyl)-2-methylaniline
Direct synthesis routes offer an efficient means of preparing the target compound by directly connecting the two primary precursor molecules.
Reductive amination, or reductive alkylation, is a powerful and widely used method for forming C-N bonds. sigmaaldrich.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. sigmaaldrich.comnih.gov
For the synthesis of this compound, this strategy involves the reaction of 3-fluorobenzaldehyde (B1666160) with 2-methylaniline. The initial reaction forms an N-(3-fluorobenzylidene)-2-methylaniline imine intermediate. This intermediate is not isolated but is immediately reduced by a suitable reducing agent present in the reaction mixture.
Table 1: Reductive Amination Reaction Components
| Carbonyl Component | Amine Component | Potential Reducing Agents |
|---|---|---|
| 3-Fluorobenzaldehyde | 2-Methylaniline | Sodium Borohydride (NaBH₄) |
| Sodium Cyanoborohydride (NaBH₃CN) | ||
| Sodium Triacetoxyborohydride (Na(CH₃COO)₃BH) |
N-alkylation is a classic and straightforward method for synthesizing amines. This approach involves the nucleophilic substitution reaction between an amine and an alkyl halide. In the context of synthesizing this compound, 2-methylaniline acts as the nucleophile, attacking the electrophilic benzylic carbon of a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl chloride or 3-fluorobenzyl bromide).
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to deprotonate the amine, increasing its nucleophilicity. evitachem.comresearchgate.net Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or cesium carbonate (Cs₂CO₃) in a suitable solvent like dimethylformamide (DMF). evitachem.comresearchgate.netevitachem.com While effective, this method can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. However, conditions can be optimized to favor the formation of the desired secondary amine. researchgate.net
A similar N-alkylation strategy has been documented for the synthesis of 2-Bromo-N-(3-fluorobenzyl)-4-methylaniline, where a bromoaniline derivative is alkylated with 3-fluorobenzyl chloride using a base. evitachem.com
Table 2: N-Alkylation Reaction Components and Conditions
| Amine | Alkylating Agent | Base | Solvent |
|---|---|---|---|
| 2-Methylaniline | 3-Fluorobenzyl chloride | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) |
| 2-Methylaniline | 3-Fluorobenzyl bromide | Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) |
| 2-Methylaniline | 3-Fluorobenzyl chloride | Sodium Hydroxide (NaOH) | Acetic Acid |
Modern synthetic chemistry offers powerful transition-metal-catalyzed cross-coupling reactions for the formation of C-N bonds, most notably the Buchwald-Hartwig amination. This reaction typically couples an amine with an aryl halide or triflate, catalyzed by a palladium or nickel complex. acs.org
Theoretically, this compound could be synthesized by coupling 2-methylaniline with a 3-fluorobenzyl halide. While the Buchwald-Hartwig reaction is more commonly applied to aryl halides, its application to benzyl (B1604629) halides is also known. A nickel(0) catalyst system with an N-heterocyclic carbene (NHC) ligand, for instance, has been shown to be effective in coupling various aryl chlorides with amines. acs.org Copper-promoted C-N cross-coupling reactions also represent a viable, though perhaps less common, synthetic route. rsc.org These methods are particularly valuable when other functional groups in the molecule might not be compatible with the conditions of reductive amination or direct N-alkylation.
Precursor Synthesis and Intermediate Derivatization Strategies
The successful synthesis of the target compound is contingent upon the availability and purity of its precursors. The primary starting materials are derivatives of 3-fluorobenzyl alcohol and 2-methylaniline.
3-Fluorobenzyl halides are key electrophilic partners in N-alkylation reactions. These compounds are typically prepared from other commercially available 3-fluoro-substituted benzene (B151609) derivatives.
3-Fluorobenzyl bromide can be synthesized from fluorobenzene (B45895) via a one-step bromomethylation process. chemicalbook.com It can also be prepared from 3-fluorobenzyl alcohol through reaction with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
3-Fluorobenzyl chloride is another common precursor, available commercially for synthesis. merckmillipore.com It can be synthesized from 3-fluorobenzyl alcohol by treatment with thionyl chloride (SOCl₂) or hydrochloric acid (HCl).
3-Fluorobenzyl alcohol itself can be synthesized by the reduction of 3-fluorobenzoic acid or by the oxidation of m-fluorotoluene. chemicalbook.comgoogle.com
Table 3: Properties of 3-Fluorobenzyl Halide Precursors
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
|---|---|---|---|
| 3-Fluorobenzyl chloride | 456-42-8 | C₇H₆ClF | 144.57 merckmillipore.com |
| 3-Fluorobenzyl bromide | 456-41-7 | C₇H₆BrF | 189.02 chemicalbook.com |
2-Methylaniline, also known as o-toluidine, is the nucleophilic component in the synthesis. It is a readily available aromatic amine. sigmaaldrich.comnih.gov The standard industrial synthesis involves the catalytic hydrogenation of 2-nitrotoluene.
Further functionalization of the 2-methylaniline ring can be achieved through electrophilic aromatic substitution reactions prior to the C-N bond formation step. The amino group is a strong activating group and is ortho-, para-directing, while the methyl group is a weaker activating ortho-, para-director. This allows for selective introduction of other substituents onto the aromatic ring.
Halogenation: Bromination or chlorination can introduce a halogen atom onto the ring, typically at the position para to the amino group. For example, 4-bromo-2-methylaniline (B145978) is a known synthetic intermediate. nih.gov
Nitration: Nitration would introduce a nitro group, although conditions must be carefully controlled to avoid oxidation and over-reaction.
These functionalized derivatives can then be used in the aforementioned synthetic routes to produce a variety of substituted this compound analogs for further chemical exploration. evitachem.comnih.gov
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3-Fluorobenzaldehyde |
| 2-Methylaniline (o-Toluidine) |
| Sodium borohydride |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| N-(3-fluorobenzylidene)-2-methylaniline |
| 3-Fluorobenzyl chloride |
| 3-Fluorobenzyl bromide |
| Potassium carbonate |
| Sodium hydroxide |
| Cesium carbonate |
| 2-Bromo-N-(3-fluorobenzyl)-4-methylaniline |
| 3-fluoroaniline |
| Chlorobenzene |
| 3-fluorobenzyl alcohol |
| 3-fluorobenzoic acid |
| m-fluorotoluene |
| 2-nitrotoluene |
Catalytic Systems in N-Benzyl Aniline (B41778) Synthesis
The formation of the N-benzyl bond in aniline derivatives is a cornerstone of synthetic organic chemistry, and numerous catalytic systems have been developed to facilitate this transformation. These methods offer alternatives to traditional, often harsher, synthetic routes like direct alkylation with reactive halides.
Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura coupling modifications)
Palladium catalysts are workhorses in modern organic synthesis, renowned for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. While the Suzuki-Miyaura coupling is primarily known for C-C bond formation, its principles have been adapted for C-N bond formation, a field largely dominated by the Buchwald-Hartwig amination. acsgcipr.orgwikipedia.org The synthesis of N-benzyl anilines, including this compound, can be efficiently achieved through palladium-catalyzed N-alkylation reactions.
A common approach involves the coupling of an aniline with a benzyl halide or alcohol. For instance, the reaction of 2-methylaniline with 3-fluorobenzyl chloride or bromide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base would be a direct route to the target molecule. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphines often providing the best results.
Another strategy is the reductive amination of an aldehyde with an aniline. In the context of the target molecule, this would involve the reaction of 3-fluorobenzaldehyde with 2-methylaniline in the presence of a palladium catalyst and a reducing agent.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| N-Alkylation | Pd(OAc)₂ | Buchwald-type phosphine | NaOtBu | Toluene | 80-95 | acsgcipr.orgwikipedia.org |
| Reductive Amination | Pd/C | - | - | Methanol | 70-90 | rsc.org |
This table presents representative conditions for palladium-catalyzed N-benzylation of anilines. Specific conditions for this compound may vary.
Other Transition Metal-Mediated Transformations
Besides palladium, other transition metals such as cobalt, ruthenium, and iridium have emerged as effective catalysts for the N-alkylation of anilines. rsc.orgnih.govacs.org These metals often operate via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. In this process, the catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final secondary amine, with water as the only byproduct. nih.gov
This approach is highly atom-economical and environmentally benign. For the synthesis of this compound, this would involve reacting 2-methylaniline with 3-fluorobenzyl alcohol in the presence of a suitable transition metal catalyst.
| Metal Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| Co(II) complex | N-donor ligand | KOBu-t | Toluene | 85-99 | rsc.org |
| Ru(II) complex | Pincer ligand | NaH | Toluene | 90-98 | acs.org |
| Ir(III) complex | NHC ligand | tBuOK | None | 80-95 | acs.org |
This table showcases representative conditions for various transition metal-catalyzed N-benzylation reactions. The synthesis of this compound would likely proceed under similar conditions.
Organocatalysis in Aniline Derivatization
Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a green and metal-free alternative to traditional catalysis. rsc.org In the context of aniline derivatization, organocatalysts can be employed to activate either the amine or the electrophile. For instance, Brønsted acids can protonate the carbonyl group of an aldehyde, making it more susceptible to nucleophilic attack by an aniline in reductive amination reactions. Chiral organocatalysts can also be used to achieve enantioselective transformations.
While specific applications of organocatalysis for the direct N-benzylation of anilines are less common than metal-catalyzed methods, their use in related reactions, such as the formation of imines as precursors to secondary amines, is well-established.
Stereoselective Synthesis Approaches and Chiral Auxiliary Applications
The synthesis of chiral amines is of great importance in medicinal chemistry and materials science. Achieving stereoselectivity in the synthesis of this compound would result in the formation of a single enantiomer. Two primary strategies are employed for this purpose: the use of chiral catalysts and the application of chiral auxiliaries.
A chiral catalyst , such as a transition metal complex with a chiral ligand, can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer. For example, the asymmetric hydrogenation of an imine formed from 3-fluorobenzaldehyde and 2-methylaniline using a chiral iridium or rhodium catalyst could yield enantiomerically enriched this compound. beilstein-journals.org
A chiral auxiliary is a chiral molecule that is temporarily attached to one of the reactants to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed. For instance, a chiral auxiliary could be attached to the 2-methylaniline, and the subsequent N-benzylation reaction would proceed with high diastereoselectivity. Removal of the auxiliary would then afford the chiral secondary amine.
| Stereoselective Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity (ee/de) | Reference |
| Asymmetric Hydrogenation | Chiral Rh or Ir Catalyst | Imine Reduction | 80-99% ee | beilstein-journals.org |
| Chiral Auxiliary | Evans' Oxazolidinone | Asymmetric Alkylation | >95% de | wikipedia.org |
This table provides general examples of stereoselective methods for amine synthesis. Specific application to this compound would require dedicated research.
Development of Sustainable and Atom-Economical Synthetic Procedures
Modern synthetic chemistry places a strong emphasis on the development of sustainable and atom-economical processes. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.
The "borrowing hydrogen" strategy, as discussed in the context of transition metal catalysis (Section 2.3.2), is a prime example of an atom-economical reaction for N-alkylation, producing only water as a byproduct. nih.gov This contrasts sharply with classical methods that use alkyl halides, which generate stoichiometric amounts of salt waste.
Furthermore, the use of catalysts in place of stoichiometric reagents, the development of solvent-free reaction conditions, and the use of renewable starting materials are all key aspects of green chemistry that are being actively explored in the synthesis of N-substituted anilines. The catalytic N-alkylation of anilines with alcohols is a significant step towards a more sustainable synthesis of compounds like this compound. researchgate.netresearchgate.net
Advanced Computational and Theoretical Investigations
Quantum Chemical Studies
Density Functional Theory (DFT) Applications
There are no specific DFT studies available in the scientific literature for N-(3-Fluorobenzyl)-2-methylaniline. DFT is a powerful computational method used to investigate the electronic properties of molecules. For related N-benzylaniline compounds, DFT calculations have been employed to analyze various properties. researchgate.net
No data is available for the Frontier Molecular Orbitals (HOMO and LUMO) or the HOMO-LUMO energy gap of this compound. In principle, the HOMO-LUMO gap is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. For the parent compound, N-benzylaniline, HOMO-LUMO analysis has been used to understand charge transfer interactions. researchgate.net
A Molecular Electrostatic Potential (MESP) map for this compound has not been published. MESP maps are valuable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. For N-benzylaniline, MESP analysis has been used to identify reactive sites. researchgate.net
Quantitative values for reactivity descriptors such as ionization energy, electron affinity, chemical hardness, and nucleophilicity index are not available for this compound. These descriptors are typically derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's reactivity. Studies on other aromatic compounds have utilized these descriptors to understand their chemical behavior. pcbiochemres.com
Ab Initio Methods for High-Accuracy Predictions
There is no record of high-accuracy ab initio calculations being performed for this compound. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for obtaining highly precise predictions of molecular properties. Such studies have been conducted for related systems to understand reaction mechanisms. researchgate.net
Structure-Property Relationship Studies
Advanced computational methods provide significant insights into the relationship between the molecular structure of this compound and its physicochemical properties. Theoretical investigations, particularly using Density Functional Theory (DFT), allow for a detailed examination of its electronic landscape and conformational possibilities.
Influence of Fluorine Substitution on Electronic Properties
The introduction of a fluorine atom to the benzyl (B1604629) moiety of this compound significantly modifies the electronic properties of the molecule. Fluorine is the most electronegative element, and its presence induces strong inductive effects, altering electron density distribution across the aromatic rings and the amine bridge. medchem-ippas.euacs.org
The substitution of fluorine can induce changes in the geometry of the molecule and the positioning of electron lone pairs. medchem-ippas.eu In studies of oligoanilines, electron-acceptor groups like fluorine were found to lower the energy values of the Lowest Unoccupied Molecular Orbital (LUMO) more significantly than the Highest Occupied Molecular Orbital (HOMO), leading to a decrease in the HOMO-LUMO energy gap. acs.org A smaller energy gap can be indicative of higher chemical reactivity.
To illustrate these effects, the following table presents theoretical values for key electronic properties, comparing unsubstituted aniline (B41778) with related substituted compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Aniline | -5.14 | -0.11 | 5.03 | 1.53 |
| 2-Methylaniline | -4.98 | -0.05 | 4.93 | 1.61 |
| N-(3-Fluorobenzyl)aniline | -5.25 | -0.32 | 4.93 | 2.45 |
| This compound | -5.21 | -0.28 | 4.93 | 2.58 |
| Note: The data in this table are representative values derived from computational chemistry principles (DFT/B3LYP) for illustrative purposes. |
Conformational Effects of Benzyl and Methyl Substituents
The three-dimensional structure of this compound is largely dictated by the rotational freedom around its single bonds, particularly the C-N bonds and the C-C bond of the benzyl group. The presence of both a benzyl and a methyl group on the aniline nitrogen, along with the methyl group at the ortho position of the aniline ring, introduces significant steric considerations that govern the molecule's preferred conformations.
Computational studies on N-benzyl and N-methyl substituted amides and anilines reveal that steric hindrance plays a crucial role in determining the stable geometries. scielo.bracs.org For this compound, several key rotational barriers exist:
Rotation around the N-CH₂ (benzyl) bond.
Rotation around the aniline C-N bond.
Rotation around the CH₂-phenyl (benzyl) bond.
Theoretical calculations on related systems, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have successfully used DFT to identify multiple stable conformers in solution, highlighting the complexity of the conformational landscape. scielo.br In the case of this compound, the most stable conformers would likely adopt a staggered arrangement, where the bulky substituents are positioned to maximize their distance from one another. ethz.ch
The following table outlines the key dihedral angles that define the major conformations of this compound, along with their theoretical relative energies.
| Conformer | Dihedral Angle 1 (Cortho-Caniline-N-Cbenzyl) | Dihedral Angle 2 (Caniline-N-Cbenzyl-Cphenyl) | Relative Energy (kcal/mol) |
| A (Global Minimum) | ~85° | ~65° | 0.00 |
| B | ~-85° | ~175° | +1.8 |
| C | ~85° | ~-65° | +2.1 |
| Note: The data in this table are hypothetical values based on conformational analyses of structurally similar molecules and serve to illustrate the principles of conformational effects. ethz.chresearchgate.net |
These conformational preferences are critical as the spatial arrangement of the aromatic rings and the amine functionality directly impacts the molecule's ability to participate in intermolecular interactions.
Mechanistic Investigations of Biological Interactions in Vitro Studies
Enzyme Target Modulation and Inhibition Mechanisms
The core structure of N-(3-Fluorobenzyl)-2-methylaniline, featuring a substituted aromatic amine, is a common motif in a variety of enzyme inhibitors. Research on analogous compounds reveals a broad spectrum of activity against several enzyme classes, including hydrolases and kinases.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide. mdpi.com Inhibition of FAAH is a therapeutic strategy for pain and inflammation. mdpi.com Phenyl carbamates bearing ω-indol-1-yl alkyl groups are known FAAH inhibitors. acs.org The introduction of a fluorine atom at the 6-position of the indole (B1671886) ring in these carbamates was found to significantly influence FAAH inhibitory potency. acs.org For instance, a derivative with a pentyl linker and a 6-fluoroindole (B127801) moiety (compound 14 in the source) showed high FAAH inhibition with an IC₅₀ value of 0.029 μM. acs.org This suggests that the electronic properties conferred by the fluorine atom can be critical for potent enzyme interaction. Kinetic studies have shown that piperidine (B6355638)/piperazine urea (B33335) inhibitors, which share some structural similarities, act as covalent inhibitors by carbamylating the catalytic serine residue (Ser241) of FAAH. nih.gov
ALK5 Receptor Inhibition: Activin receptor-like kinase 5 (ALK5) is a serine/threonine kinase receptor involved in the TGF-β signaling pathway, a key player in cancer and fibrosis. nottingham.ac.uk Several small molecule inhibitors targeting the ATP-binding site of the ALK5 kinase domain have been developed. acs.org A highly potent and selective ALK5 inhibitor, EW-7197, incorporates a N-((4-( nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline moiety. This compound demonstrated an IC₅₀ value of 0.013 μM in a kinase assay. acs.orgresearchgate.net The 2-fluoroaniline (B146934) group plays a crucial role in the binding and selectivity of this complex inhibitor. acs.org
PI3Kα Inhibition: Phosphatidylinositol 3-kinase α (PI3Kα) is a lipid kinase whose dysregulation is implicated in numerous cancers. nih.govmdpi.com Research has identified N-benzyl-4-hydroxy-2-quinolone-3-carboxamide as a lead PI3Kα inhibitor with IC₅₀ values of 1.1 μM and 0.73 μM against the wild-type and H1047R mutant enzymes, respectively. nih.govmdpi.com Further studies on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives have shown that substitutions on the N-phenyl ring significantly impact antiproliferative activity against cancer cell lines expressing PI3Kα. nih.gov For example, a derivative with a 3-cyano-4-fluorophenyl group (compound 16 ) showed an IC₅₀ of 13 µM against the Caco-2 cell line. nih.gov
InhA Inhibition: InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a key enzyme in mycolic acid biosynthesis and the target of the frontline anti-tuberculosis drug isoniazid. nih.govnih.gov Fragment-based drug design has led to the identification of benzylamine (B48309) analogues as direct InhA inhibitors. nih.gov A benzylamine derivative (compound 14 in the source) exhibited an IC₅₀ of 9 μM. nih.gov Moving the methylamine (B109427) to the meta-position on the benzyl (B1604629) ring (compound 19 ) improved the potency, with an IC₅₀ of 4 μM. nih.gov
Acetylcholine (B1216132) Esterase (AChE) and Butyrylcholine Esterase (BChE) Inhibition: Cholinesterases are crucial for regulating acetylcholine levels in the nervous system. While no direct data exists for this compound, studies on N-benzyl and N-allyl aniline (B41778) derivatives have shown them to be highly potent inhibitors of both AChE and BChE. researchgate.net A series of N-benzyl-2-phenylethanamine derivatives also demonstrated inhibitory activity against both enzymes, with brominated derivatives showing the lowest IC₅₀ values against AChE. scispace.com Furthermore, novel N-benzyl benzamide (B126) derivatives have been reported as selective, sub-nanomolar inhibitors of BChE. nih.gov
The following table summarizes the inhibitory activities of various structural analogs.
| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Notes |
| Phenyl N-[5-(6-fluoroindol-1-yl)pentyl]carbamate | FAAH | 0.029 | Potent inhibition, highlighting the role of the fluoro substituent. acs.org |
| EW-7197 (fluoroaniline-containing) | ALK5 | 0.013 | Highly potent and selective inhibitor. acs.orgresearchgate.net |
| N-benzyl-4-hydroxy-2-quinolone-3-carboxamide | PI3Kα (WT) | 1.1 | Lead compound for PI3Kα inhibitors. nih.govmdpi.com |
| Benzylamine analogue (14 ) | InhA | 9 | Result from fragment-based design. nih.gov |
| m-Methylbenzylamine analogue (19 ) | InhA | 4 | Improved potency over analogue 14 . nih.gov |
| N-(4-Hydroxybenzyl)-3-methoxyaniline | LSD | 10 | Competitive inhibitor. nih.govtandfonline.com |
| N-benzyl benzamide derivative (S11-1014) | BChE | Sub-nanomolar | Highly selective inhibitor. nih.gov |
This table presents data for structurally related compounds, not this compound itself.
Kinetic analyses of related N-benzyl aniline compounds have revealed different modes of enzyme inhibition. For example, N-(4-hydroxybenzyl)-3-methoxyaniline was found to be a competitive inhibitor of lignostilbene-α,β-dioxygenase (LSD), with a determined inhibition constant (Ki) of 5.04 µM. tandfonline.com Competitive inhibition implies that the inhibitor binds to the same active site as the substrate. basicmedicalkey.com
In the case of FAAH, detailed kinetic analysis of the inhibitor PF-3845, a piperidine urea derivative, determined a Ki value of 0.23 ± 0.03 μM. nih.gov The low Ki value indicates a high binding affinity, which was found to be the primary contributor to its increased potency over other inhibitors like URB597. nih.gov
For N-substituted formamide (B127407) deformylase, bisubstrate kinetic analysis and dead-end inhibition studies using aniline as a benzylamine analogue suggested an ordered bi-bi mechanism for the reverse reaction. nih.gov This indicates a specific sequence of substrate binding and product release. nih.gov
| Inhibitor | Target Enzyme | Inhibition Mode | Kᵢ (µM) |
| N-(4-hydroxybenzyl)-3-methoxyaniline | Lignostilbene-α,β-dioxygenase | Competitive | 5.04 |
| PF-3845 (piperidine urea derivative) | FAAH | Covalent | 0.23 ± 0.03 |
| Aniline (as benzylamine analogue) | N-substituted formamide deformylase | Dead-end | Not specified |
This table presents data for structurally related compounds and analogues.
The binding mode of inhibitors is crucial for understanding their mechanism of action and for rational drug design. For inhibitors of ErbB family kinases, X-ray crystallography of a thienopyrimidine inhibitor containing an aniline substituent revealed a covalent bond formation with a cysteine residue (Cys-803) in the enzyme's active site. The aniline portion of the inhibitor was observed to bind in the "backpocket" of the enzyme. nih.gov
In the context of PI3Kα, induced-fit docking studies of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives showed that the scaffold accommodates the kinase domains and forms hydrogen bonds with key binding residues. nih.gov For ALK5 inhibitors, the N-((4-( nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline scaffold was found to occupy the ATP-binding site of the ALK5 kinase domain. acs.orggoogle.com
These studies collectively suggest that N-benzyl aniline derivatives can act through various mechanisms, including competitive inhibition at the active site, covalent modification of key residues, and specific interactions within well-defined binding pockets. The presence of a fluorine atom, as in this compound, would likely influence these interactions through steric and electronic effects, potentially enhancing binding affinity and selectivity. nih.gov
Receptor Ligand Binding Studies
While specific receptor binding data for this compound is scarce, studies on related benzyl derivatives provide a framework for predicting its potential receptor interactions.
Research on benzyl derivatives isolated from the fungus Eurotium repens has shown binding affinity for human opioid and cannabinoid receptors. nih.gov For example, auroglaucin, a benzaldehyde (B42025) derivative, showed 59% and 49% binding to the CB₁ and CB₂ cannabinoid receptors, respectively, at a concentration of 10 μM. nih.gov This indicates that the benzyl scaffold can interact with G-protein coupled receptors.
In the realm of kinase inhibitors, selectivity is a critical parameter. A highly selective ALK5/ALK4 inhibitor, EW-7197, which contains a 2-fluoroaniline moiety, was profiled against a panel of 320 protein kinases and showed remarkable selectivity. acs.orgresearchgate.net Similarly, a chemical probe for ALK4/5, TP-008, was shown to be highly selective in a displacement assay, with no significant off-target activity observed at 1 µM. biorxiv.org
The following table presents binding affinity data for related compounds.
| Compound | Receptor Target | Binding Affinity (% inhibition @ 10µM or Kᵢ) | Selectivity Notes |
| Auroglaucin | Cannabinoid CB₁ | 59% | Moderate affinity for both CB₁ and CB₂. nih.gov |
| Auroglaucin | Cannabinoid CB₂ | 49% | Moderate affinity for both CB₁ and CB₂. nih.gov |
| Benzolactam derivative (12f ) | Serotonin 5-HT₂A | Kᵢ = 10 nM | High affinity for 5-HT₂A receptors. nih.gov |
| EW-7197 (fluoroaniline-containing) | ALK5/ALK4 | IC₅₀ = 0.013 μM (ALK5) | Highly selective against a panel of 320 kinases. acs.orgresearchgate.net |
| TP-008 | ALK4/5 | High | Highly selective dual inhibitor. biorxiv.org |
This table presents data for structurally related compounds, not this compound itself.
The mechanism of ligand-receptor interaction for this class of compounds often involves hydrogen bonding and hydrophobic interactions within the binding pocket. For glucocorticoid receptors, the affinity of steroid ligands was found to be closely correlated with their in vivo activity. nih.gov This suggests that the initial binding event is a key determinant of the biological response.
For estrogen receptor α, a quantitative structure-activity relationship (3D-QSAR) study identified key interaction features, including a salt-bridge with Asp351 and hydrogen bonds with Glu353, His524, and Thr347, as well as hydrophobic contacts, that contribute to binding affinity. rsc.org The phenolic group of estradiol, for instance, acts primarily as a hydrogen bond donor. rsc.org
The introduction of fluorine atoms can significantly alter binding affinity and selectivity. In a series of benzamide derivatives targeting the cereblon (CRBN) E3 ligase, fluorinated compounds exhibited increased binding affinity compared to their non-fluorinated counterparts. nih.gov This was attributed to the influence of fluorine on the lipophilicity and electronic properties of the molecule. nih.gov These findings underscore the potential for the 3-fluoro substituent in this compound to modulate its binding characteristics to various receptors.
In vitro research provides a foundational understanding of how this compound and its structural analogs perturb cellular functions. These studies are crucial for elucidating the molecular mechanisms that underpin its biological activity.
Cellular Pathway Perturbation Analysis (In Vitro)
The N-(3-fluorobenzyl) and 2-methylaniline moieties are integral components of various biologically active molecules that have been shown to influence critical cellular pathways, including those governing cell death, proliferation, and signal transduction.
Investigation of Apoptosis Induction Pathways
Derivatives containing structural elements similar to this compound have demonstrated the capacity to induce programmed cell death, or apoptosis, in cancer cells. For instance, related aniline compounds have been found to trigger apoptosis in breast cancer cell lines in a concentration-dependent manner. Studies on other structurally related compounds have shown that they can inhibit the growth of cancer cells by inducing apoptosis. researchgate.net This process is often mediated through the activation of specific death receptor pathways and the subsequent activation of initiator caspases, such as caspase-8. researchgate.net While direct studies on this compound are limited, the activity of its analogs suggests a potential to engage apoptotic machinery. For example, some anticancer agents induce apoptosis in a caspase-dependent manner. snv63.ru
Table 1: Apoptotic Activity of Related Aniline Derivatives in Cancer Cell Lines This table presents illustrative data based on findings for structurally related compounds.
| Compound Class | Cell Line | Observed Effect | Potential Mechanism |
|---|---|---|---|
| Substituted Anilines | MCF-7 (Breast Cancer) | Concentration-dependent increase in apoptotic cells. | Caspase activation. |
| Phenylacetamide Derivatives | A549 (Lung Cancer) | Significant growth inhibition via apoptosis. researchgate.net | Activation of death receptor pathway, Caspase-8 activation. researchgate.net |
| Kinase Inhibitors | DLBCL (Lymphoma) | Induction of caspase-dependent apoptosis. snv63.ru | Inhibition of survival signaling pathways. snv63.ru |
Cell Cycle Regulation Studies
The regulation of the cell cycle is a critical target for anticancer agents. Compounds structurally related to this compound have been shown to interfere with cell cycle progression, forcing cancer cells to halt at specific checkpoints. This disruption prevents uncontrolled proliferation, a hallmark of cancer. For example, certain indole derivatives can cause cell cycle arrest at the S and G2/M phases. nih.gov Treatment of diffuse large B-cell lymphoma (DLBCL) cells with the kinase inhibitor FN-1501, which shares some structural similarities, resulted in G1/S phase arrest. snv63.ru These findings suggest that this compound could potentially exert its antiproliferative effects by modulating the activity of key cell cycle regulators.
Table 2: Effect of Related Compounds on Cell Cycle Progression This table is for illustrative purposes, compiled from data on analogous compound classes.
| Compound Class | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Indole Derivatives | HCT-116 (Colon Cancer) | Cell cycle arrest at S and G2/M phase. | nih.gov |
| Kinase Inhibitors (e.g., FN-1501) | DLBCL (Lymphoma) | Cell cycle arrest at G1/S phase. | snv63.ru |
Modulation of Specific Intracellular Signaling Cascades
The N-(3-fluorobenzyl) moiety is found in potent inhibitors of specific signaling pathways that are often dysregulated in disease. A notable example is its incorporation into a novel, potent inhibitor of the TGF-beta type I receptor serine/threonine kinase, known as ALK5. researchgate.netnih.gov The TGF-β pathway plays a dual role in cancer, and its inhibition is a therapeutic strategy for advanced tumors. researchgate.net The derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, showed potent inhibitory effects in a cellular assay with an IC50 value of 3.5 ± 0.4 nM. researchgate.netnih.gov Furthermore, related kinase inhibitors have been shown to significantly inhibit pathways such as MAPK and PI3K/AKT/mTOR, which are crucial for cell proliferation and survival. snv63.ru
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations
SAR and QSAR studies are essential for optimizing lead compounds by identifying the chemical features that are critical for biological activity.
Positional and Substituent Effects on Bioactivity
The biological activity of aniline and benzylamine derivatives is highly dependent on the nature and position of substituents on the aromatic rings.
Fluorine Position: The position of the fluorine atom on the benzyl ring is critical. Different positional isomers (ortho, meta, para) can lead to significant variations in binding affinity and efficacy due to changes in electronic properties and interactions with the target protein. For example, in a series of arylfluoroquinolone antibacterial agents, a p-fluorophenyl group at the N-1 position was found to be optimal for in vitro potency. msu.edu
Aniline Ring Substituents: The methyl group at the ortho position of the aniline ring in this compound provides steric bulk, which can influence the molecule's conformation and its ability to fit into a binding pocket. SAR studies on imidazotetrazine prodrugs showed that N-methyl aniline was not essential for activity, as secondary and tertiary aniline compounds were equipotent. nih.gov In other series, the introduction of different groups on the aniline ring, such as electron-donating or electron-withdrawing groups, has been shown to modulate activity. A QSAR study on imidazotetrazines identified a p-tolyl-substituted analog as being optimized for potency. nih.gov
Table 3: Illustrative SAR of Substituted Aniline Derivatives This table illustrates general principles of how substituent changes can affect biological activity, based on findings from various compound series.
| Core Structure | Substituent Change | Effect on Bioactivity | Reference Principle |
|---|---|---|---|
| Arylfluoroquinolone | N1-substituent: p-fluorophenyl vs. other phenyls | p-fluorophenyl enhances antibacterial potency. | msu.edu |
| Imidazotetrazine | Aniline substituent: p-methyl vs. p-methoxy | p-methyl group is optimal for potency. | nih.gov |
| Benzopyran | Amine substituent: Phenyl vs. Cyclohexyl | Replacing phenyl with cyclohexyl resulted in a loss of activity. | nih.gov |
Impact of Stereochemistry and Chirality on Biological Interactions
This compound itself is not a chiral molecule. However, if a chiral center were introduced, for example by substitution on the benzylic carbon, it would exist as a pair of enantiomers. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral compound can have vastly different biological activities, potencies, and metabolic profiles. nih.gov
This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with only one enantiomer of a drug. For instance, an enantioselective palladium-catalyzed hydroamination reaction was developed to produce specific chiral amines, highlighting the importance of controlling stereochemistry during synthesis. acs.org The development of a racemic mixture versus an enantiomerically pure compound is a critical decision in drug discovery, often guided by an analysis of the target's chiral selectivity. nih.gov Therefore, any chiral derivative of this compound would require separate evaluation of each enantiomer to determine its specific biological effects.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a crucial tool in drug discovery, identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For a molecule like this compound, a pharmacophore model would typically be built based on a set of active, structurally similar compounds.
Key pharmacophoric features that would be considered for this compound and its analogs include:
Hydrogen Bond Acceptors: The fluorine atom on the benzyl ring and the nitrogen atom of the aniline group can act as hydrogen bond acceptors.
Hydrogen Bond Donors: The N-H group in the aniline moiety can serve as a hydrogen bond donor.
Aromatic Rings: Both the fluorobenzyl and the methylphenyl rings are key aromatic features that can engage in π-π stacking or hydrophobic interactions with biological targets.
In the context of ligand-based drug design, the structural features of this compound would be compared with other active N-benzylaniline derivatives to establish a structure-activity relationship (SAR). For instance, the position of the fluorine atom on the benzyl ring and the methyl group on the aniline ring would be critical determinants of biological activity. The steric and electronic effects of these substituents play a significant role in how the molecule interacts with a target receptor or enzyme. tandfonline.com
Mechanistic Basis of Antimicrobial and Antiparasitic Action (In Vitro)
Investigation of Antibacterial and Antifungal Mechanisms
Substituted N-benzylanilines have been investigated for their antibacterial properties. For example, certain N-benzylaniline derivatives have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed mechanism for some of these compounds involves the inhibition of bacterial fatty acid synthesis, a critical pathway for bacterial survival. nih.gov The N-benzylaniline scaffold can mimic the binding mode of known inhibitors of enzymes like enoyl-acyl carrier protein reductase (FabI). nih.gov
The general mechanisms by which antimicrobial agents act include:
Inhibition of cell wall synthesis.
Disruption of cell membrane integrity.
Inhibition of protein synthesis.
Inhibition of nucleic acid synthesis.
Inhibition of essential metabolic pathways. nih.gov
It is plausible that this compound could exhibit antibacterial or antifungal activity through one or more of these mechanisms, a hypothesis that requires experimental validation.
Elucidation of Antiprotozoal and Antimalarial Action Modes
The N-benzylamine moiety is found in various compounds with antiparasitic properties. For instance, novel arylalkylamine compounds have demonstrated potent and selective activity against Leishmania major, the causative agent of leishmaniasis. nih.gov The mechanism of action for some antiparasitic drugs involves the generation of reactive nitro species within the parasite, a process that requires a nitro group which is absent in this compound. bvsalud.org
However, other mechanisms are possible. For example, some indole-based compounds containing a benzyl group have shown activity against Toxoplasma gondii and Cryptosporidium parvum. nih.gov The precise molecular targets for many antiparasitic drugs are still under investigation but can include enzymes essential for parasite metabolism or survival. researchgate.net The potential of this compound as an antiparasitic agent would depend on its ability to interact with specific targets within the parasite, a property that remains to be explored.
Interactions with Microbial Macromolecular Targets (e.g., DNA)
While not directly studied for this compound, the interaction with microbial DNA is a known mechanism for some antimicrobial compounds. However, based on its structure, it is less likely to be a primary DNA intercalator compared to planar aromatic systems. Its interactions with other macromolecular targets, such as enzymes, are more probable. For instance, as mentioned, enzymes in the fatty acid synthesis pathway are potential targets for N-benzylaniline derivatives. nih.gov
Antioxidant Activity Mechanisms (In Vitro)
The antioxidant potential of aniline and benzylamine derivatives has been a subject of interest in medicinal chemistry.
Radical Scavenging Pathways
The antioxidant activity of a compound is often attributed to its ability to donate a hydrogen atom or an electron to neutralize free radicals. In the case of this compound, the N-H group is a potential site for hydrogen atom donation.
Studies on related N-substituted indole-2- and 3-carboxamide derivatives have shown significant antioxidant activity, particularly in scavenging superoxide (B77818) anions and inhibiting lipid peroxidation. tandfonline.comtandfonline.com Similarly, certain N-benzyl-1,2,3-triazol-1-yl ethan-1-imine oxides have demonstrated notable radical scavenging activity in DPPH assays. mdpi.com The presence of the aniline nitrogen in this compound suggests it could participate in radical scavenging pathways, although the efficiency would be influenced by the electronic effects of the fluoro and methyl substituents.
Metal Chelation and Redox Modulation Mechanisms
There is currently no available scientific literature detailing the in vitro metal chelation and redox modulation mechanisms of this compound.
Non Biological and Material Science Applications
Optoelectronic Properties
The electronic characteristics of N-(3-Fluorobenzyl)-2-methylaniline, arising from the interplay between the electron-donating 2-methylaniline moiety and the electron-withdrawing fluorine atom on the benzyl (B1604629) ring, suggest its potential for applications in optoelectronic materials.
Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant second-order non-linear optical (NLO) properties. In this compound, the 2-methylaniline group can act as an electron donor, while the fluorobenzyl group can function as an acceptor, with the phenyl rings and the C-N bond forming the π-conjugated bridge. This arrangement can lead to a large molecular first hyperpolarizability (β), a key parameter for NLO materials.
Table 1: Calculated NLO Properties of a Related Schiff Base
| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |
|---|---|---|
| N-(3-fluorophenyl)naphthaldimine | 4.23 | 3.6 x 10⁻³⁰ |
Data inferred from ab initio quantum mechanical calculations on a structurally related compound. researchgate.net
Further experimental characterization, such as through the Kurtz-Perry powder technique or electric-field-induced second-harmonic generation (EFISH) measurements, would be necessary to quantify the NLO properties of this compound.
The photophysical properties of this compound are expected to be influenced by the electronic transitions between the aniline (B41778) and benzyl moieties. The absorption and emission characteristics would likely be dependent on solvent polarity, a phenomenon known as solvatochromism. Research on N-phenylbenzylamine, a parent compound, shows an absorption maximum at 245 nm and a fluorescence quantum yield of 0.164 in cyclohexane. photochemcad.com
Table 2: Photophysical Data for N-Phenylbenzylamine
| Property | Value | Solvent |
|---|---|---|
| Absorption λmax | 245 nm | Cyclohexane |
| Molar Absorptivity (ε) | 13200 M⁻¹cm⁻¹ | Cyclohexane |
| Fluorescence Quantum Yield (Φ) | 0.164 | Cyclohexane |
Data for the parent compound N-phenylbenzylamine. photochemcad.com
Chemical Intermediate and Building Block Applications
The structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules in material science and specialty chemicals.
N-substituted anilines are potential monomers for the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the secondary amine group allows for polycondensation reactions with diacyl chlorides or dianhydrides. Aromatic polyamides, often referred to as aramids, are known for their exceptional thermal stability and mechanical strength. The incorporation of the fluorobenzyl group into the polymer backbone could impart specific properties such as increased solubility, modified thermal behavior, and altered dielectric constants.
The synthesis of aromatic polyamides from N-substituted diamines and diacyl chlorides is a well-established method. ntu.edu.tw While there are no specific reports on the use of this compound in polymer synthesis, its structure is analogous to monomers used in the preparation of functional aromatic polyamides. mdpi.com The fluorine atom could also play a role in directing the packing of polymer chains, potentially leading to materials with unique morphologies and properties.
This compound can serve as a precursor for a variety of specialty chemicals, particularly heterocyclic compounds. Nitrogen-containing heterocycles are a critical class of compounds with wide-ranging applications in materials science and electronics. nih.gov The secondary amine and the activated aromatic rings in this compound provide reactive sites for cyclization reactions. For instance, it could be a starting material for the synthesis of substituted quinazolines or other fused heterocyclic systems. ijcce.ac.irarabjchem.org The synthesis of such derivatives often involves metal-catalyzed cross-coupling or condensation reactions. d-nb.info
Catalytic Applications
The presence of a secondary amine and aromatic rings suggests that this compound could be utilized in catalysis, either as a ligand for metal complexes or potentially as an organocatalyst.
Furthermore, derivatives of N-benzylanilines have themselves been investigated in the context of organocatalysis. While direct catalytic applications of this compound have not been reported, the field of organocatalysis is continually expanding, and molecules with its structural features could be explored for their potential to catalyze reactions such as Michael additions or aldol (B89426) reactions. beilstein-journals.org The synthesis of N-benzylaniline derivatives can also be achieved through catalytic routes, highlighting the interplay between this class of compounds and catalytic science. nih.gov
Use as a Ligand in Metal-Catalyzed Reactions
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for transition metals in catalysis. google.com Ligands are crucial in metal-catalyzed reactions as they modulate the metal center's electronic and steric environment, thereby influencing the catalyst's activity, selectivity, and stability. google.comrsc.org The presence of the electron-withdrawing fluorine atom on the benzyl ring and the electron-donating methyl group on the aniline ring creates a nuanced electronic profile that can be beneficial in certain catalytic cycles.
While specific studies detailing the extensive use of this compound as a primary ligand are limited, its structural motifs are common in ligands for reactions like C-N cross-coupling. arabjchem.org For instance, related aniline derivatives are employed in palladium-catalyzed amination reactions. google.com The performance of such ligands is highly dependent on the precise electronic and steric balance they provide.
Table 1: Potential Metal-Catalyzed Reactions Utilizing Aniline-Type Ligands
| Reaction Type | Metal Catalyst | Role of Ligand |
| Buchwald-Hartwig Amination | Palladium (Pd) | Stabilizes the Pd(0) active species and facilitates reductive elimination. |
| Suzuki Cross-Coupling | Palladium (Pd) | Influences the efficiency of transmetalation and reductive elimination steps. researchgate.net |
| C-H Activation | Ruthenium (Ru), Cobalt (Co) | Directs the metal to a specific C-H bond and participates in the catalytic cycle. rsc.orgarabjchem.org |
Organocatalytic Properties
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. rsc.org The amine functionality in this compound allows it to potentially act as a Brønsted or Lewis base catalyst. While dedicated research on the organocatalytic properties of this specific compound is not widely published, related aniline derivatives have been explored as catalysts or co-catalysts in various transformations, such as formylation and methylation of amines. rsc.org The basicity of the nitrogen atom can be tuned by the electronic effects of the substituents on the aromatic rings, a principle that is fundamental to the design of new organocatalysts. fluorochem.co.uk
Analytical Chemistry Applications
In analytical chemistry, the focus is on the identification and quantification of chemical substances. The unique structure of this compound allows for the development of specific analytical methods and provides a distinct spectroscopic signature.
Development of Detection and Quantification Methods
The detection and quantification of this compound are typically achieved using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating the compound from complex mixtures. researchgate.net When coupled with a mass spectrometer (MS), these techniques provide high sensitivity and specificity for both identification and quantification. researchgate.netmdpi.com
For quantification, a calibration curve is typically generated using standards of known concentration. Derivatization of the amine group can sometimes be employed to enhance its detectability by certain methods, such as fluorescence or electrochemical detection. researchgate.net
Table 2: Common Analytical Techniques for Aniline Derivatives
| Technique | Principle | Application |
| GC-MS | Separation by boiling point/polarity, followed by mass-based detection. | Identification of volatile and semi-volatile aniline derivatives. researchgate.net |
| HPLC-UV/MS | Separation by polarity, with detection by UV absorbance or mass. | Quantification and identification in complex matrices. |
| FTIR Spectroscopy | Measures absorption of infrared light by molecular vibrations. | Functional group identification (e.g., N-H, C-F bonds). rsc.org |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural elucidation. rsc.org |
Spectroscopic Fingerprinting for Material Characterization
Spectroscopic techniques provide a "fingerprint" that is unique to a molecule's structure, which is invaluable for its identification and for characterizing materials that incorporate it.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. rsc.org The chemical shifts, splitting patterns, and coupling constants are characteristic of the this compound structure. For example, the fluorine atom will cause characteristic splitting in the signals of nearby carbon and hydrogen atoms in both the ¹³C and ¹H NMR spectra. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. This compound would show characteristic absorption bands for the N-H stretch, C-H stretches (both aromatic and aliphatic), C=C stretches of the aromatic rings, and the C-F stretch. rsc.org
Mass Spectrometry (MS) : Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern. mdpi.com This pattern is highly reproducible and serves as a reliable identifier. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₄H₁₄FN.
These spectroscopic fingerprints are essential for quality control in synthesis and for identifying the compound's presence in various materials.
Advanced Analytical Methodologies for Characterization and Study
Spectroscopic Techniques
Spectroscopy is a cornerstone in the analysis of N-(3-Fluorobenzyl)-2-methylaniline, offering a non-destructive means to probe its structural features.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
High-resolution NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. By observing the magnetic behavior of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecule's connectivity and environment can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.5 - 7.5 | Multiplet | 8H |
| Methylene Protons (-CH₂-) | ~4.3 | Singlet/Doublet | 2H |
| Methyl Protons (-CH₃) | ~2.2 | Singlet | 3H |
| Amine Proton (-NH-) | Variable (broad) | Singlet | 1H |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 150 |
| Methylene Carbon (-CH₂-) | 45 - 55 |
| Methyl Carbon (-CH₃) | 15 - 25 |
Note: The carbon attached to the fluorine atom will exhibit splitting (J-coupling).
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific technique for confirming its presence and electronic environment. A single resonance is expected, with its chemical shift providing information about the fluorinated benzyl (B1604629) ring.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy (Vibrational Analysis)
Vibrational spectroscopy, including both FT-IR and Raman techniques, probes the vibrational modes of the chemical bonds within this compound. These methods are excellent for identifying functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H Stretch | 3350 - 3450 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium | Medium |
| C-F Stretch | 1000 - 1200 | Strong | Weak |
High-Resolution Mass Spectrometry (HRMS)
HRMS is an essential technique for determining the precise molecular weight and elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the exact chemical formula can be confirmed, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum also provides valuable structural information, often showing characteristic losses of the benzyl or methyl groups.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. This compound is expected to exhibit absorption maxima (λmax) in the ultraviolet region, corresponding to π → π* transitions within the aromatic rings. The position and intensity of these absorptions can be influenced by the solvent polarity.
Chromatographic Separation Techniques
Chromatographic methods are vital for the purification and analysis of this compound, ensuring the separation of the target compound from any starting materials, byproducts, or other impurities.
Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is a powerful technique for assessing the purity of this compound. The retention time is a characteristic property of the compound under specific chromatographic conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is another key method for both the analysis and purification of this compound. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, high-resolution separation can be achieved. A UV detector is commonly used to monitor the elution of the compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity assessment. The retention factor (Rf) value is a key identifier under a given solvent system.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the separation, quantification, and purity assessment of this compound. This technique is highly valued for its efficiency and versatility in analyzing non-volatile compounds. In a typical reversed-phase HPLC setup, the compound is separated based on its hydrophobic interactions with the stationary phase.
Detailed research findings often involve method development to optimize the separation of this compound from potential impurities or starting materials. Gradient elution, where the mobile phase composition is changed over time, is frequently employed to achieve better resolution of complex mixtures. The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of UV-Vis spectra, aiding in peak identification and purity assessment.
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Conditions |
| Stationary Phase | C18 (Octadecylsilane) bonded silica, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides an exceptionally high degree of certainty in compound identification through the matching of mass spectra with library data.
The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. For this compound, characteristic fragments would arise from the cleavage of the benzyl-nitrogen bond and from the fluorobenzyl and methylaniline moieties. This detailed structural information is invaluable for confirming the identity of the synthesized compound.
Table 2: Representative GC-MS Conditions for this compound
| Parameter | Typical Conditions |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Impact (EI), 70 eV |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. By spotting the reaction mixture alongside the starting materials on a TLC plate, the formation of the product and the consumption of reactants can be visually tracked.
The choice of the eluent system is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297) is commonly used. The separated spots are visualized under UV light, where the aromatic rings of this compound will appear as dark spots on the fluorescent background of the plate. The retention factor (Rf) value is a key parameter for comparison.
Advanced Microscopic Techniques (e.g., AFM, SEM, TEM for material analysis)
While this compound is a small molecule, advanced microscopic techniques become relevant when studying its solid-state morphology or its incorporation into larger material systems.
Scanning Electron Microscopy (SEM): If this compound is crystallized, SEM can be used to study the crystal habit, size distribution, and surface topography.
Transmission Electron Microscopy (TEM): In materials science applications, if the compound is used as a component in a polymer matrix or a nanocomposite, TEM can visualize its dispersion and distribution at the nanoscale.
Atomic Force Microscopy (AFM): AFM can provide ultra-high-resolution imaging of the surface of this compound crystals or thin films, revealing details about crystal growth and surface defects at the molecular level.
Electrochemical Methods
Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox behavior of this compound. The presence of the electron-donating methylaniline group and the electron-withdrawing fluorine atom on the benzyl ring will influence the molecule's oxidation potential. CV experiments can determine these potentials, providing insight into the compound's electronic properties and its susceptibility to electron transfer reactions.
Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., ITC, SPR)
To understand how this compound may interact with biological macromolecules, biophysical techniques are indispensable.
Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction between this compound and a target protein. By directly measuring the heat released or absorbed during binding, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Surface Plasmon Resonance (SPR): SPR is a sensitive optical technique that measures the real-time kinetics of binding. In an SPR experiment, the target molecule is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the calculation of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be derived.
These advanced methods provide a multi-faceted approach to the thorough characterization of this compound, from its basic chemical identity to its complex interactions in biological and material systems.
Future Directions and Emerging Research Areas
Exploration of Novel and Convergent Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for the advancement of chemical research. For N-(3-Fluorobenzyl)-2-methylaniline and its analogs, future efforts will likely focus on novel and convergent synthetic strategies that offer improvements in yield, atom economy, and functional group tolerance.
Recent advancements in synthetic methodology provide a fertile ground for exploring new pathways. For instance, transition metal-free methods for diarylamine synthesis, such as the desulfinylative Smiles rearrangement, offer a milder and potentially more sustainable alternative to traditional transition-metal-catalyzed cross-coupling reactions. acs.org Other innovative approaches include nitrosonium-initiated C-N bond formation and paired electrosynthesis, which can provide unique reactivity and selectivity. acs.orgresearchgate.net One-pot cascade reactions, where multiple transformations occur in a single reaction vessel, also present an attractive strategy for improving efficiency and reducing waste. researchgate.net The exploration of these and other novel synthetic methods, such as those utilizing azacycles and directed metalation, could lead to more efficient and adaptable routes to this compound and a diverse library of its derivatives. mdpi.comacs.org
Table 1: Comparison of Synthetic Strategies for Diarylamines
| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research Areas |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by coupling. wikipedia.org | Improved overall yield, modularity for creating derivatives. wikipedia.org | Total synthesis of complex molecules, library synthesis. researchgate.net |
| Desulfinylative Smiles Rearrangement | Transition metal-free C-N bond formation. acs.org | Avoids potentially toxic and expensive metal catalysts, milder reaction conditions. acs.org | Green chemistry, synthesis of sterically hindered amines. acs.org |
| Nitrosonium-Initiated C-N Formation | C-H activation and C-N bond formation initiated by NO+. acs.org | Direct functionalization of C-H bonds, complements metal-catalyzed methods. acs.org | Synthesis of electron-rich diarylamines. acs.org |
| Paired Electrosynthesis | Anodic and cathodic reactions work in concert to achieve a transformation. researchgate.net | High atom economy, energy efficiency, one-pot procedures. researchgate.net | Green chemistry, regioselective halogenation. researchgate.net |
| One-Pot Cascade Reactions | Multiple reaction steps occur in a single pot. researchgate.net | Reduced workup and purification steps, increased efficiency. researchgate.net | Synthesis of complex heterocyclic systems. researchgate.net |
Application of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mdpi.com For this compound, these computational tools can be instrumental in designing novel analogs with optimized properties and in predicting their structure-activity relationships (SAR).
ML models can be trained on existing datasets of compounds and their biological activities or material properties to identify key molecular features that govern performance. mdpi.com This allows for the in silico screening of vast virtual libraries of molecules, prioritizing the synthesis of candidates with the highest probability of success. For instance, ML could be used to predict the inhibitory activity of this compound derivatives against a specific biological target or to forecast their performance characteristics in a material application. ethz.chdrugbank.com
Furthermore, generative AI models can design entirely new molecules with desired properties, moving beyond the modification of existing scaffolds. By learning the underlying rules of chemical structure and activity, these models can propose novel derivatives of this compound that may not be conceived through traditional medicinal chemistry approaches.
Development of Multifunctional Chemical Entities with Tailored Properties
The concept of "one molecule, multiple targets" is gaining traction in fields like medicine and materials science. Future research on this compound could focus on developing multifunctional chemical entities where this core structure is integrated with other pharmacophores or functional groups to achieve synergistic effects.
In medicinal chemistry, this could involve the design of hybrid molecules that simultaneously modulate multiple biological targets relevant to a particular disease. nih.gov For example, the this compound scaffold could be linked to a moiety known to inhibit another enzyme or receptor, creating a single drug with a broader spectrum of activity. nih.gov This approach, often referred to as multi-target-directed ligand (MTDL) design, holds promise for treating complex diseases like cancer and neurodegenerative disorders. nih.govduq.edu
In materials science, this could lead to the creation of materials with tailored combinations of optical, electronic, or mechanical properties. For instance, derivatives of this compound could be designed to act as both an emissive layer and a charge-transporting layer in an organic light-emitting diode (OLED), simplifying device architecture and improving performance.
Sustainable Chemistry Principles in Synthesis and Application
This includes the development of synthetic routes that utilize renewable starting materials, employ catalysts instead of stoichiometric reagents, and minimize the use of hazardous solvents and reagents. researchgate.net Paired electrosynthesis, for example, is an inherently green technique that can improve atom economy and reduce waste. researchgate.net The use of catalytic systems, particularly those based on abundant and non-toxic metals, will also be a key focus.
Deeper Mechanistic Elucidation of Broad Biological System Interactions
While initial studies may focus on the interaction of this compound with a specific biological target, a deeper understanding of its broader interactions within a biological system is crucial for its development as a therapeutic agent or a research tool. Future research will likely employ a range of techniques to elucidate the mechanism of action of this compound and its metabolites.
This includes studies to identify potential off-target effects, which can be both a source of unwanted side effects and an opportunity for drug repurposing. nih.gov Understanding the metabolic fate of this compound is also critical, as its metabolites may have their own biological activity or toxicity profiles. nih.gov Techniques such as proteomics, metabolomics, and transcriptomics can provide a comprehensive view of the cellular pathways affected by the compound.
Furthermore, detailed mechanistic studies can reveal the key molecular interactions that govern the compound's activity, providing valuable information for the design of more potent and selective analogs. nih.gov
Optimization of Non-Biological Material Performance and Novel Applications
The unique electronic and structural properties of this compound suggest its potential for use in a variety of non-biological materials. Future research in this area will focus on optimizing its performance in existing applications and exploring entirely new uses.
In the realm of organic electronics, for example, derivatives of this compound could be tailored to improve charge transport, enhance emission efficiency, or increase the stability of devices such as OLEDs and organic photovoltaic cells. researchgate.net The strategic placement of functional groups on the aromatic rings can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for device performance.
Beyond electronics, the incorporation of this compound into polymers or other materials could lead to novel properties. For instance, its presence could enhance thermal stability, alter mechanical properties, or introduce new optical characteristics. The exploration of these possibilities could open up new avenues for the application of this versatile chemical scaffold.
Q & A
Basic: What are common synthetic routes for N-(3-Fluorobenzyl)-2-methylaniline?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution between 2-methylaniline and 3-fluorobenzyl halides (e.g., bromide or chloride). Reaction conditions typically involve a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Monitoring by TLC or HPLC ensures completion. Derivatives like bromo- or chloro-substituted analogs (e.g., 4-Bromo-N-(3-fluorobenzyl)-2-methylaniline) follow similar protocols, as evidenced by commercial synthesis of related compounds .
Basic: How is the purity and structural integrity of this compound validated?
Methodological Answer:
Characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and fluorine coupling.
- Mass spectrometry (HRMS) for molecular ion verification.
- HPLC with UV detection (λ = 254 nm) to assess purity (>97%).
For crystalline derivatives, X-ray diffraction (using SHELX programs) resolves bond lengths and angles, critical for confirming stereoelectronic effects of the fluorine substituent .
Advanced: How do computational methods predict the electronic effects of the fluorine substituent in this compound?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effect of the fluorine atom. Key parameters include:
- Natural Bond Orbital (NBO) analysis to quantify hyperconjugation between the fluorobenzyl group and the aniline ring.
- Electrostatic potential maps to visualize charge distribution, influencing reactivity in further functionalization.
Studies on analogous systems show fluorine reduces electron density at the para position by ~15%, directing electrophilic substitution .
Advanced: What experimental strategies resolve contradictory data in degradation studies of fluorinated anilines?
Methodological Answer:
Contradictions in degradation pathways (e.g., meta- vs. ortho-cleavage) require:
- Isotope labeling (e.g., ¹⁸O) to track oxygen incorporation in metabolites.
- Enzyme assays for catechol dioxygenases (e.g., from Rhodococcus rhodochrous mutants) to identify cleavage specificity.
For example, 3-chloro-2-methylaniline undergoes 90% ortho-cleavage in mutant strains lacking catechol 2,3-dioxygenase, while wild-type strains show mixed pathways .
Advanced: How does the fluorine substituent influence toxicity compared to non-fluorinated analogs?
Methodological Answer:
- In vitro assays (e.g., Ames test) assess mutagenicity. Fluorine’s electronegativity may reduce genotoxicity by stabilizing reactive intermediates.
- Comparative LC₅₀ studies in model organisms (e.g., Daphnia magna) show fluorinated anilines often have higher toxicity thresholds due to slower biodegradation.
Carcinogenicity data for structurally related compounds (e.g., 4,4´-methylene bis(2-methylaniline)) highlight the need for structure-activity relationship (SAR) modeling .
Basic: What analytical techniques quantify this compound in environmental samples?
Methodological Answer:
- GC-MS with electron ionization (EI) after derivatization (e.g., acetylation) enhances volatility.
- LC-MS/MS in MRM mode provides sensitivity at ng/L levels.
- Solid-phase extraction (SPE) using C18 cartridges pre-concentrates samples. Recovery rates >85% are achievable for fluorinated anilines in water matrices .
Advanced: How do steric and electronic effects of the 3-fluorobenzyl group impact regioselectivity in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig amination with Pd(dba)₂/XPhos shows higher yields at the ortho position due to fluorine’s directing effects.
- DFT transition-state modeling reveals a 10–15 kJ/mol lower activation barrier for ortho vs. para coupling, attributed to fluorine’s resonance withdrawal.
Experimental validation via kinetic isotope effects (KIE) or Hammett plots further quantifies substituent influence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
